molecular formula C10H10ClNO2 B3030719 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 945666-87-5

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Cat. No.: B3030719
CAS No.: 945666-87-5
M. Wt: 211.64
InChI Key: MNKSKFGPLLEKNZ-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is a chemical compound with the molecular formula C10H10ClNO2 It is known for its unique structure, which includes a cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate typically involves the reaction of 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol with acetic anhydride. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate is unique due to its acetylated structure, which can influence its reactivity and biological activity compared to its non-acetylated counterparts. This structural modification can enhance its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-6(13)14-9-3-2-7-8(11)4-5-12-10(7)9/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKSKFGPLLEKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2=C(C=CN=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723442
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945666-87-5
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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